Dimethyl 4-[4-(methoxycarbonyl)phenyl]-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate
Overview
Description
Dimethyl 4-[4-(methoxycarbonyl)phenyl]-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound belonging to the class of 1,4-dihydropyridines. These compounds are known for their significant pharmacological properties, particularly in the treatment of cardiovascular diseases. The structure of this compound includes a dihydropyridine ring, which is a common feature in many calcium channel blockers used to manage hypertension and angina .
Preparation Methods
The synthesis of Dimethyl 4-[4-(methoxycarbonyl)phenyl]-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves the Hantzsch reaction. This method includes the cyclocondensation of acetoacetic ester, an aldehyde, and ammonia or an amine. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid. The process involves heating the mixture under reflux until the reaction is complete .
Chemical Reactions Analysis
Dimethyl 4-[4-(methoxycarbonyl)phenyl]-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine ring. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups.
Scientific Research Applications
Dimethyl 4-[4-(methoxycarbonyl)phenyl]-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a model compound in the study of 1,4-dihydropyridines and their reactivity.
Biology: The compound’s ability to interact with calcium channels makes it a valuable tool in studying cellular processes involving calcium ion regulation.
Medicine: Its structural similarity to other calcium channel blockers allows it to be used in the development and testing of new cardiovascular drugs.
Mechanism of Action
The mechanism of action of Dimethyl 4-[4-(methoxycarbonyl)phenyl]-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with voltage-dependent L-type calcium channels. By binding to these channels, the compound inhibits the influx of calcium ions into cells, leading to the relaxation of smooth muscle cells and a subsequent decrease in blood pressure. This mechanism is similar to that of other 1,4-dihydropyridine derivatives .
Comparison with Similar Compounds
Dimethyl 4-[4-(methoxycarbonyl)phenyl]-1-(tetrahydrofuran-2-ylmethyl)-1,4-dihydropyridine-3,5-dicarboxylate can be compared to other 1,4-dihydropyridine compounds such as:
Nifedipine: Used primarily for hypertension and angina.
Amlodipine: Known for its long-acting effects in treating high blood pressure.
Felodipine: Another calcium channel blocker with similar applications.
The uniqueness of this compound lies in its specific structural modifications, which may offer distinct pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
dimethyl 4-(4-methoxycarbonylphenyl)-1-(oxolan-2-ylmethyl)-4H-pyridine-3,5-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO7/c1-27-20(24)15-8-6-14(7-9-15)19-17(21(25)28-2)12-23(11-16-5-4-10-30-16)13-18(19)22(26)29-3/h6-9,12-13,16,19H,4-5,10-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMSAANHEKQYTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C(=CN(C=C2C(=O)OC)CC3CCCO3)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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